![molecular formula C16H16ClNO2S B2720833 (2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1797093-68-5](/img/structure/B2720833.png)
(2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Benzofuran compounds, which include a furan ring, are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Furan-2-yl (phenyl)methanone derivatives can be synthesized and their structures established on the basis of 1H-NMR, 13C-NMR and mass spectral data . There are also novel methods for constructing benzofuran rings, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, a series of novel furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using techniques such as 1H-NMR, 13C-NMR and mass spectral data .Scientific Research Applications
- Furan chalcones have been investigated for their inhibition potential against bacterial urease enzymes . Specifically, compounds like (E)-3-(furan-2-yl)-1-p-tolylprop-2-en-1-one and (E)-3-(furan-2-yl)-1-(3-hydroxyphenyl)pro-2-en-1-one displayed excellent urease inhibition efficacy compared to the reference drug thiourea.
- Pyrimidine-derived indole ribonucleosides containing the furan moiety have been synthesized and tested for in vitro antiproliferative activity against various cancer cell lines, including HL-60 cervical carcinoma, HeLaS3, T-lymphoblastic leukemia (human cell line CCRF–CEM), and promyelocytic leukemia .
- Researchers have designed and synthesized furan derivatives containing a rhodanine moiety. These compounds were characterized and evaluated for their antibacterial activity. Further exploration of furan chalcones may lead to novel antibacterial agents .
Urease Inhibition
Antiproliferative Activity
Antibacterial Properties
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-chlorophenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-13-5-2-1-4-12(13)16(19)18-8-7-15(21-11-9-18)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRGLNAWAWRJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone |
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